molecular formula C15H12ClN3S2 B14740080 N-(6-Chloro-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)thiourea CAS No. 1819-50-7

N-(6-Chloro-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)thiourea

Katalognummer: B14740080
CAS-Nummer: 1819-50-7
Molekulargewicht: 333.9 g/mol
InChI-Schlüssel: YBHWILVUCLDENH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea: Similar structure but with a urea group instead of a thiourea group.

    N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea derivatives: Compounds with various substitutions on the benzothiazole or phenyl rings.

Uniqueness

N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea group, in particular, can form strong hydrogen bonds and interact with various biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

1819-50-7

Molekularformel

C15H12ClN3S2

Molekulargewicht

333.9 g/mol

IUPAC-Name

1-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C15H12ClN3S2/c1-9-2-5-11(6-3-9)17-14(20)19-15-18-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H2,17,18,19,20)

InChI-Schlüssel

YBHWILVUCLDENH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=S)NC2=NC3=C(S2)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.